molecular formula C8H9F2NO B071573 4-Ethoxy-2,3-difluoroaniline CAS No. 189751-13-1

4-Ethoxy-2,3-difluoroaniline

Cat. No. B071573
M. Wt: 173.16 g/mol
InChI Key: HQGQPBARTOHEJX-UHFFFAOYSA-N
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Patent
US06403172B1

Procedure details

is obtained by reacting 2,3-difluoro-4-ethoxythiophenol (obtainable analogously to Reference 7 from 2,3-difluoro-4-ethoxyaniline [189751-13-1]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 6,7-difluoro-2-(4-hexylphenyl)-5-ethoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 6,7-difluoro-2-(4-hexylphenyl)-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using heptyl bromide in 2-butanone in the presence of potassium carbonate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2,3-difluoro-4-ethoxythiophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-hexylphenacyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10][CH3:11])[CH:5]=[CH:4][C:3]=1[SH:12].FC1C(F)=C([O:22][CH2:23][CH3:24])C=CC=1N.[CH2:25]([C:31]1[CH:40]=[CH:39][C:34]([C:35](=[O:38])[CH2:36][Br:37])=[CH:33][CH:32]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>CCOCC>[F:8][C:7]1[C:6]([O:9][CH2:10][CH3:11])=[CH:5][C:4]2[CH:36]=[C:35]([C:34]3[CH:39]=[CH:40][C:31]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:32][CH:33]=3)[S:12][C:3]=2[C:2]=1[F:1].[BrH:37].[C:23]([OH:38])(=[O:22])[CH3:24] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
2,3-difluoro-4-ethoxythiophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)OCC)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)OCC
Step Four
Name
4-hexylphenacyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C(CBr)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC2=C(SC(=C2)C2=CC=C(C=C2)CCCCCC)C1F)OCC
Name
Type
product
Smiles
Br.C(C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.